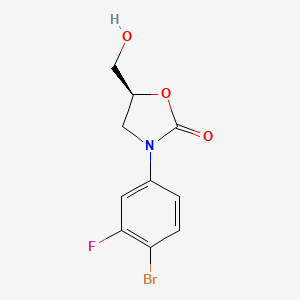

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

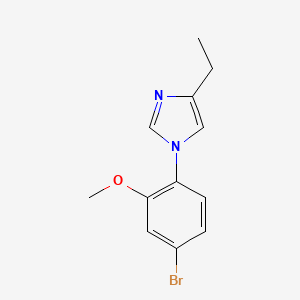

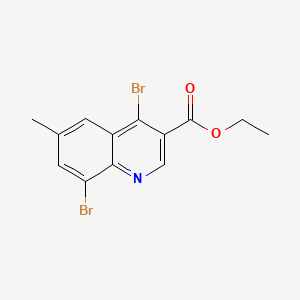

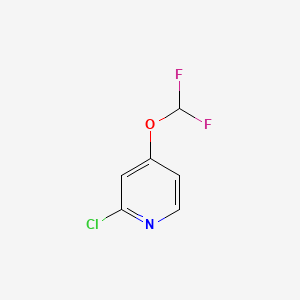

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (also known as S-3-BFPHO) is an oxazolidinone compound that has been studied for its potential use in various scientific research applications. It has a unique chemical structure consisting of a five-membered ring with a bromo-fluoro-phenyl group, a hydroxymethyl group, and an oxazolidinone group. This compound has been studied for its potential to be used as a chiral building block for the synthesis of complex molecules, as well as its potential application in drug design and development.

Aplicaciones Científicas De Investigación

Oxazolidinones as Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents, characterized by their unique mechanism of protein synthesis inhibition. They exhibit bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. The development of Linezolid, an oxazolidinone selected for clinical use, highlights the class's potential due to its near-complete oral bioavailability, favorable pharmacokinetic and toxicity profiles, and efficacy against gram-positive pathogens in vivo (Diekema & Jones, 2000).

Development of New Oxazolidinone Derivatives

Considerable efforts have been directed towards discovering new oxazolidinone-based antibacterial agents with an improved biological profile. This pursuit aims to identify compounds with potent antibacterial activities that could potentially reach the market, driven by the research activities of private companies to understand and enhance the activity features of oxazolidinones (Poce et al., 2008).

Antibacterial Hybrid Molecules

The development of oxazolidinone-containing hybrids targets the urgent need for novel anti-MRSA agents due to the increasing threat of methicillin-resistant Staphylococcus aureus (MRSA). These hybrids are explored for their potential to interact with multiple targets or to mitigate known side effects associated with oxazolidinones, thus representing a promising scaffold for developing new anti-MRSA agents (Jiang, Liu, & Gao, 2020).

Addressing Tuberculosis

Oxazolidinones are being evaluated for their efficacy in treating tuberculosis (TB), particularly in the context of drug-sensitive TB and multidrug-resistant (MDR) TB. The interest lies in utilizing oxazolidinones, among other novel anti-TB drugs, to potentially shorten treatment durations and improve management outcomes for drug-resistant TB (Dooley, Nuermberger, & Diacon, 2013).

Propiedades

IUPAC Name |

(5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKYDASQNOIHP-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580381.png)